2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride
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Description
2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H8Cl2F2N2O2 and its molecular weight is 261.05. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various benzodioxole-containing pharmaceutical active compounds .
Mode of Action
It is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds .
Biochemical Pathways
It is used in the synthesis of various benzodioxole-containing pharmaceutical active compounds, which may affect multiple biochemical pathways depending on their specific targets .
Result of Action
As an intermediate in the synthesis of various benzodioxole-containing pharmaceutical active compounds, its effects would largely depend on the specific active compounds that are synthesized from it .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of Kv3 inhibitors and renin inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.
Cellular Effects
Given its role in the synthesis of Kv3 inhibitors and renin inhibitors , it may influence cell function by modulating these pathways
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with biomolecules involved in the Kv3 and renin pathways
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2.2ClH/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7;;/h1-2H,10-11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOXLEGHXUPGTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.